Product packaging for 1-Allyl-1H-indole-3-carbonitrile(Cat. No.:)

1-Allyl-1H-indole-3-carbonitrile

Cat. No.: B11910121
M. Wt: 182.22 g/mol
InChI Key: VBPKBZRNDIHUCK-UHFFFAOYSA-N
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Description

1-Allyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B11910121 1-Allyl-1H-indole-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-prop-2-enylindole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c1-2-7-14-9-10(8-13)11-5-3-4-6-12(11)14/h2-6,9H,1,7H2

InChI Key

VBPKBZRNDIHUCK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Fundamental Significance of the Indole Heterocyclic System in Modern Organic Synthesis

The indole (B1671886) core, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in organic chemistry. organic-chemistry.orgrsc.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological and chemical significance. researchgate.netrsc.org The indole framework serves as a versatile building block for the synthesis of complex molecules due to its unique electronic properties and multiple sites for functionalization. organic-chemistry.orgrsc.org The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it highly susceptible to electrophilic substitution, while the N-H proton exhibits acidity that allows for facile N-functionalization. rsc.org The development of novel synthetic methodologies for creating and modifying the indole nucleus remains an active and vital area of research, driven by the continuous demand for new therapeutic agents and advanced materials. researchgate.net

Strategic Importance of the Nitrile Functional Group in Molecular Construction and Transformation

The nitrile or cyano group (-C≡N) is a cornerstone functional group in organic synthesis, prized for its strong electron-withdrawing nature and its ability to be transformed into a wide variety of other functionalities. As a "masked" carboxylic acid, the nitrile group can be hydrolyzed to primary amides and subsequently to carboxylic acids. It can also be reduced to primary amines or undergo addition reactions with organometallic reagents to form ketones. This versatility makes nitriles valuable intermediates in the construction of complex molecular frameworks, particularly in the pharmaceutical and agrochemical industries. The presence of a nitrile group on the indole (B1671886) scaffold, as in 1-Allyl-1H-indole-3-carbonitrile, significantly influences the electronic properties of the ring system and provides a synthetic handle for further molecular elaboration.

Synthetic Utility of the Allyl Moiety in Carbon Carbon Bond Formation and Mechanistic Rearrangements

The allyl group, a substituent with the formula -CH₂CH=CH₂, is a dynamic functional group in organic synthesis, offering a wealth of opportunities for carbon-carbon bond formation and intricate mechanistic transformations. The allylic position is activated towards a variety of reactions, including substitution, oxidation, and rearrangements. rsc.org Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, have become powerful tools for the stereoselective formation of C-C bonds using allyl-containing substrates. rsc.org Furthermore, the double bond of the allyl group can participate in various cycloaddition and rearrangement reactions, allowing for the construction of complex carbocyclic and heterocyclic systems. The introduction of an allyl group onto the nitrogen of the indole (B1671886) ring, as seen in 1-Allyl-1H-indole-3-carbonitrile, not only modifies the steric and electronic environment of the indole nucleus but also introduces a reactive site for further synthetic diversification.

Contextualizing 1 Allyl 1h Indole 3 Carbonitrile Within N Functionalized Indole Architectures

N-Allylation Strategies for Indole-3-carbonitrile Precursors

The introduction of an allyl group onto the nitrogen atom of the indole ring is a critical step in the synthesis of this compound. This can be accomplished through several methods, each with its own advantages and limitations.

Direct N-Alkylation Protocols Utilizing Allylic Halides and Bases

A straightforward and widely used method for N-allylation involves the direct reaction of an indole-3-carbonitrile precursor with an allylic halide, such as allyl bromide, in the presence of a base. The base deprotonates the indole nitrogen, generating a nucleophilic indolide anion that subsequently attacks the allylic halide in a nucleophilic substitution reaction. Common bases employed for this transformation include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH). The choice of solvent, such as dimethylformamide (DMF), can influence the reaction rate and yield.

Table 1: Representative Conditions for Direct N-Allylation of Indole-2-carbonitrile

Indole SubstrateAllylating AgentBaseSolventYieldReference
1H-indole-2-carbonitrilePropargyl bromideNaHDMF75% nih.gov

Note: While this example uses propargyl bromide, the conditions are analogous for allyl bromide.

Transition Metal-Catalyzed N-Allylation Approaches for Indoles

Transition metal catalysis offers a powerful and versatile alternative for the N-allylation of indoles. mdpi.com Palladium and rhodium complexes are among the most effective catalysts for this transformation. rsc.orgnih.govnih.gov These methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional alkylation protocols.

Palladium-catalyzed N-allylation typically involves the use of a palladium(0) precursor and a suitable ligand. mdpi.comnih.gov The reaction can proceed with various allyl sources, including allyl acetates and allyl alcohols. nih.govnih.gov For instance, the palladium-catalyzed allylation of 3-substituted-1H-indoles using allyl alcohol has been demonstrated to be promoted by triethylborane. nih.gov

Rhodium(III)-catalyzed C-H activation has also been employed for the allylation of indoles, showcasing the expanding toolbox for such transformations. acs.org These advanced methods provide access to a diverse array of N-allylated indole derivatives. mdpi.comrsc.org

Dearomatization-Rearomatization Strategies in N-Alkylation of Indoles

A more recent and innovative approach to N-alkylation involves a dearomatization-rearomatization strategy. consensus.appresearchgate.net This method allows for the reductive cross-coupling of indoles with various electrophiles. While specific examples for the direct N-allylation of indole-3-carbonitrile using this strategy are still emerging, the concept holds significant promise for the synthesis of complex indole alkaloids and related structures. nih.gov This strategy can overcome challenges associated with the nucleophilicity and steric hindrance of the indole nitrogen. consensus.app

Cyanation Strategies for the Indole C3-Position in N-Allylated Indoles

Once the N-allylated indole scaffold is in place, the next critical step is the introduction of a nitrile group at the C3 position. This can be achieved through direct cyanation or by the conversion of a pre-existing functional group.

Direct C3-Cyanation Methodologies, Including Copper-Mediated Approaches

Direct cyanation of the indole C3 position is an efficient method for installing the nitrile functionality. Copper-mediated cyanation has emerged as a particularly effective strategy. rsc.orgnih.gov These reactions can utilize various cyanide sources and proceed under relatively mild conditions. For example, a copper-promoted C3-cyanation of both N-H and N-protected indoles has been developed using a combination of an amine and ammonium, with oxygen as a clean oxidant. rsc.org

While direct C3-cyanation of N-allylindole is a plausible route, research has also focused on copper-mediated C2-cyanation of indoles, highlighting the regioselectivity challenges that can arise in indole functionalization. acs.org Furthermore, copper has been utilized in domino reactions involving C-H iodination and nitration of indoles, showcasing the versatility of this metal in indole chemistry. rsc.org

Table 2: Copper-Mediated Cyanation of Indoles

Indole TypeCyanation MethodKey ReagentsOutcomeReference
N-H and N-protected indolesC3-CyanationCu catalyst, Amine, Ammonium, O23-cyano indoles rsc.org
N-pyrimidyl indolesC2-CyanationCu catalyst, Acetonitrileindole-2-carbonitrile acs.org

Dehydration of Indole-3-carboxaldehyde (B46971) Oxime Derivatives

An alternative and well-established route to indole-3-carbonitriles involves the dehydration of the corresponding indole-3-carboxaldehyde oxime. orgsyn.org This two-step process begins with the formylation of the N-allylated indole at the C3 position, followed by the conversion of the resulting aldehyde to an oxime using hydroxylamine (B1172632). The subsequent dehydration of the oxime furnishes the desired nitrile.

The synthesis of the precursor, indole-3-carboxaldehyde, can be achieved through various methods, including the Vilsmeier-Haack reaction. ekb.eg The oxime is then typically treated with a dehydrating agent to yield the carbonitrile. orgsyn.orgekb.eg For instance, reacting indole-3-carbaldehyde with hydroxylamine hydrochloride can produce the aldoxime, which can then be converted to the nitrile. google.com

This classical approach remains a reliable method for the preparation of indole-3-carbonitriles and can be readily adapted for N-allylated substrates.

One-Pot Multicomponent Reactions for 3-Cyanoindole Scaffolds

In the quest for more efficient and atom-economical synthetic routes, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex molecular architectures, including 3-cyanoindoles. nih.govmaastrichtuniversity.nl These reactions combine three or more starting materials in a single reaction vessel to form the final product, often through a cascade of sequential reactions. nih.govresearchgate.net This approach minimizes the need for purification of intermediates, reduces waste, and saves time and resources.

One notable example involves a one-pot, two-step procedure for synthesizing 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov This method is operationally simple and avoids the use of transition metals, providing good yields from readily available starting materials. nih.gov Another efficient MCR involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia, which proceeds through an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition followed by dehydrogenative aromatization to furnish 3-cyano-1H-indoles. nih.govresearchgate.net

Table 1: Comparison of Selected One-Pot Reactions for 3-Cyanoindole Synthesis

Starting Materials Catalyst/Reagents Key Reaction Steps Advantages
N-(o-tolyl)benzamides, KCN DMSO, DBN Nucleophilic substitution, cyclization Transition-metal-free, operationally simple nih.gov
2-(2-bromophenyl)acetonitriles, aldehydes, aq. NH3 Copper catalyst Aldol condensation, amination, Michael addition, aromatization Economical, uses readily available materials nih.govresearchgate.net
Hydroxycyclohexanone dimers, oxoacetonitriles, primary amines Et3N Aldol condensation, Paal-Knorr synthesis, aromatization High yield, mild, cyanide-free, metal-free researchgate.net

Convergent Synthesis Approaches for the this compound Framework

Sequential Construction of N-Allyl and C3-Nitrile Moieties

A straightforward and widely used approach for the synthesis of this compound is the sequential introduction of the allyl and nitrile groups. This typically begins with the N-alkylation of a pre-existing indole or indole-3-carbonitrile. The N-allylation of indole can be achieved using an allyl halide, such as allyl bromide, in the presence of a base. Following the successful installation of the allyl group, the C3-cyanation can be carried out using one of the methods described previously. Alternatively, one can start with indole-3-carbonitrile and perform the N-allylation as the final step. The choice of the sequence depends on the compatibility of the functional groups with the reaction conditions.

Tandem Cyclization-Functionalization Routes to Indole-Nitrile Derivatives

Tandem reactions, where multiple bond-forming events occur in a single operational step without the isolation of intermediates, represent a highly efficient strategy for the synthesis of functionalized indoles. nih.gov These processes can rapidly build molecular complexity from simple precursors. For instance, the cyclization of 2-ethynylaniline (B1227618) derivatives can be coupled with a functionalization step to introduce various substituents at different positions of the indole ring. clockss.orgjst.go.jp While direct tandem cyclization-cyanation methods are less common, the development of such a process would be a significant advancement in the synthesis of indole-nitrile derivatives. Research in this area is ongoing, with a focus on developing catalytic systems that can mediate both the cyclization and the introduction of the cyano group in a single pot. nih.gov

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. maastrichtuniversity.nl In the context of this compound synthesis, this translates to the development of more sustainable and environmentally benign methodologies.

Key aspects of green chemistry in this field include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or even solvent-free conditions. rsc.org

Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to reduce the amount of reagents needed and to enable reactions to proceed under milder conditions. maastrichtuniversity.nl

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle. maastrichtuniversity.nl

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

An example of a green approach is the l-proline (B1679175) catalyzed one-pot synthesis of 3-amino-alkylated indoles via a three-component Mannich-type reaction under solvent-free conditions at room temperature. rsc.org While not directly producing the nitrile, this illustrates the application of green principles to indole functionalization. The development of similar green methods for the direct synthesis of this compound is an active area of research.

Reactivity Profiling of the Indole Ring System

The indole ring is known for its high reactivity towards electrophiles, a characteristic attributed to the π-electron-rich nature of the bicyclic system. The presence of the allyl group at the N-1 position and the carbonitrile at the C-3 position significantly influences the regioselectivity and reactivity of the indole core.

Electrophilic Aromatic Substitution (EAS) Regioselectivity at C-2, C-3, and C-6 Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. libretexts.org Generally, indole undergoes electrophilic attack preferentially at the C-3 position. This preference is explained by the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com When the C-3 position is substituted, as in this compound, electrophilic attack is directed to other positions of the indole nucleus.

The primary sites for subsequent electrophilic attack are the C-2 and C-6 positions. The regioselectivity between these positions is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the electronic effects of the substituents. The electron-withdrawing nature of the cyano group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent. However, the N-allyl group can also influence the electron distribution.

While specific studies on the EAS regioselectivity of this compound are not extensively detailed in the provided search results, general principles of indole chemistry suggest that strong electrophiles would be required to overcome the deactivating effect of the C-3 nitrile. The C-2 position is often the next most reactive site after C-3 in many indole systems. acs.org However, substitution at the C-6 position on the benzene ring is also a possibility, particularly under conditions that favor thermodynamic control. The interplay of these factors determines the final product distribution in EAS reactions.

Table 1: General Regioselectivity of Electrophilic Aromatic Substitution on the Indole Ring

PositionGeneral ReactivityRationale
C-3 Most reactiveFormation of the most stable cationic intermediate, preserving the aromaticity of the benzene ring. stackexchange.com
C-2 Second most reactiveAttack at this position can also be stabilized by the nitrogen atom, but to a lesser extent than at C-3. acs.org
C-6 Reactive (in substituted indoles)Substitution on the benzene ring, influenced by the electronic effects of substituents on the pyrrole ring.

Nucleophilic Reactivity of N-Metallated Indole Intermediates

The hydrogen atom on the indole nitrogen is acidic and can be removed by a strong base to form an N-metallated indole intermediate. This process enhances the nucleophilicity of the indole ring, making it susceptible to reactions with various electrophiles. In the case of this compound, the N-1 position is already substituted, precluding direct N-H deprotonation.

However, related reactions involving metallation are still relevant. For instance, directed C-H activation has become a powerful tool in organic synthesis. acs.orgnih.gov By employing a suitable directing group, it is possible to achieve regioselective functionalization at specific C-H bonds of the indole ring. While the cyano group at C-3 is not a classical directing group for C-2 or C-4/C-5/C-6/C-7 metallation, specialized catalytic systems could potentially achieve this. For example, palladium-catalyzed C-H arylation of free (NH) indoles with carbonyl directing groups at the C-3 position has been shown to direct functionalization to the C-4 position. nih.gov

Protonation Effects on Indole Ring Reactivity

In the presence of strong acids, the indole ring can be protonated. The most favorable site for protonation is the C-3 position, as this leads to the most stable cation where the positive charge is delocalized over the nitrogen and the C-2 carbon without disrupting the benzene ring's aromaticity. stackexchange.com For this compound, direct protonation at C-3 is blocked.

Protonation would likely occur at the nitrogen atom or potentially at the nitrile nitrogen. Protonation of the indole nitrogen would significantly decrease the electron-donating ability of the nitrogen into the ring system, thereby deactivating the entire indole nucleus towards electrophilic attack. This effect is a key consideration in planning reactions under acidic conditions.

Transformations Involving the Nitrile Functionality

The cyano group at the C-3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to a diverse range of indole derivatives.

Nucleophilic Addition Reactions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. researchgate.netnih.gov This reactivity allows for the conversion of the nitrile into other functional groups. Common nucleophilic addition reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-allyl-1H-indole-3-carboxylic acid) or a primary amide (1-allyl-1H-indole-3-carboxamide). libretexts.org

Reduction: Reduction of the nitrile group can lead to a primary amine ( (1-allyl-1H-indol-3-yl)methanamine). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org Partial reduction to an aldehyde (1-allyl-1H-indole-3-carbaldehyde) can be achieved using reagents like diisobutylaluminum hydride (DIBALH). libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. libretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(1-allyl-1H-indol-3-yl)ethan-1-one.

Table 2: Key Nucleophilic Addition Reactions of the Nitrile Group

Reagent(s)Product Functional GroupExample Product from this compound
H₃O⁺ or OH⁻, H₂OCarboxylic Acid1-Allyl-1H-indole-3-carboxylic acid
LiAlH₄, then H₂OPrimary Amine(1-Allyl-1H-indol-3-yl)methanamine
DIBALH, then H₂OAldehyde1-Allyl-1H-indole-3-carbaldehyde
R-MgBr, then H₂OKetone3-Acyl-1-allyl-1H-indole

Utility in Cycloaddition Reactions for Heterocyclic Annulation

The nitrile group can participate in cycloaddition reactions, serving as a building block for the construction of fused heterocyclic systems. These reactions are valuable for synthesizing complex polycyclic indole derivatives. For instance, [3+2] cycloaddition reactions involving the nitrile group can lead to the formation of five-membered heterocyclic rings, such as tetrazoles or triazoles, fused to the indole core. researchgate.net

Furthermore, the reactivity of the indole ring itself, in conjunction with the nitrile functionality, allows for various annulation strategies. For example, cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported to produce γ-carbolinones. acs.org While this specific example involves an amide, similar strategies could potentially be adapted for the nitrile derivative, where the nitrile group could be transformed into a suitable participating functionality. The development of such cycloaddition and annulation reactions expands the synthetic utility of this compound for creating novel and structurally diverse heterocyclic compounds.

Reaction Pathways of the Allyl Moiety

The allyl group attached to the indole nitrogen is not merely a passive substituent; it is an active functional handle that participates in a diverse range of chemical transformations. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex indole derivatives.

Transition Metal-Catalyzed Allylic Functionalization Reactions

Transition metals, particularly palladium and rhodium, are pivotal in activating the allyl group of N-allyl indoles, paving the way for various functionalization reactions. These catalytic systems can engage the allyl group as either an electrophile or a nucleophile, leading to significant molecular diversification.

Palladium-catalyzed reactions are among the most powerful tools for functionalizing allylic systems. In the context of N-allyl indoles, these reactions typically proceed through the formation of a π-allylpalladium intermediate. The indole nucleus, particularly the electron-rich C3 position, can then act as a nucleophile.

One prominent transformation is the palladium-catalyzed C3 allylation of indoles. While the title compound is already N-allylated, related reactions show the functionalization of the C3 position. For instance, the palladium-catalyzed reaction of 3-substituted-1H-indoles with allyl alcohols, promoted by a trialkylborane, yields 3-allyl-3-substituted-indolenines. acs.orgnih.gov This reaction constructs a quaternary carbon center at the C3 position and proceeds via a π-allylpalladium complex that is attacked by the nucleophilic indole. acs.orgnih.gov

Furthermore, Friedel-Crafts-type alkylations represent a significant class of these reactions. nih.gov Research has demonstrated that palladium complexes can catalyze the C3-alkylation of indoles with allylic esters in aqueous media, showcasing the versatility and environmental consideration of modern catalytic methods. mdpi.com These reactions often employ specialized ligands or supported catalysts to achieve high yields and regioselectivity for the C3-allylated product over the N-allylated one. mdpi.com The use of trichloroacetimidates as alkylating agents in the presence of a Lewis acid also provides access to C3-benzylated or allylated indoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylation of Indole Scaffolds
Indole SubstrateAllylic PartnerCatalyst SystemProduct TypeReference
3-MethylindoleAllyl alcoholPd(OAc)₂, Ligand, Et₃B3-Allyl-3-methylindolenine acs.org
Indole1,3-Diphenyl-2-propenyl acetatePS-PEG resin-supported phenanthroline-Pd3-(1,3-Diphenyl-2-propenyl)-1H-indole mdpi.com
3-Substituted IndolesVinylcyclopropanesPd₂(dba)₃, Ligand3-Alkyl-3-homoallyl-indolenine acs.org
IndoleAllyl trichloroacetimidateLewis Acid (e.g., BF₃·OEt₂)3-Allylindole nih.gov

This table presents examples of reactions on related indole scaffolds to illustrate the principles of palladium-catalyzed allylation.

Rhodium catalysts are exceptionally proficient at mediating C-H activation reactions. While the direct C-H activation of the terminal allyl group in this compound is a specialized and less commonly reported transformation, the broader field of rhodium-catalyzed reactions of indoles provides significant insights into potential reactivity.

Most commonly, rhodium catalysis is employed for the C-H functionalization of the indole core itself, particularly at the C2, C4, and C7 positions, often using a directing group. acs.orgbohrium.comdntb.gov.uanih.gov For example, Rh(III)-catalyzed C-H activation of N-substituted indoles followed by coupling with allyl alcohols or acetates can introduce an allyl group at the C2 position. nih.govnih.govrsc.org These reactions typically involve the formation of a rhodacycle intermediate via C-H activation of the indole ring, followed by insertion of the allyl partner and subsequent elimination. nih.gov

Although direct rhodium-catalyzed C-H activation on the allyl moiety of an N-allyl indole is not extensively documented, related transformations with other metals highlight the feasibility of such a pathway. For instance, regioselective and redox-neutral Cp*Ir(III)-catalyzed allylic C(sp³)–H alkynylation has been reported. acs.org This suggests that under appropriate conditions, a rhodium catalyst could potentially activate the C(sp³)–H bonds of the allyl group in this compound for further functionalization, representing an area ripe for future investigation.

Radical-Mediated Transformations Involving the Allyl Group

The alkene functionality of the allyl group serves as an excellent radical acceptor, enabling a variety of radical-mediated transformations. These reactions are powerful for constructing new rings and introducing complex functionality under mild conditions.

A key reaction type is intramolecular radical cyclization. Atom Transfer Radical Cyclization (ATRC) of N-allyl substrates bearing a halo-substituent elsewhere in the molecule is a well-established method for synthesizing nitrogen-containing heterocycles. nih.gov For example, N-allyl-haloacetamides can undergo copper-catalyzed ATRC, where a radical generated at the α-carbon to the amide carbonyl adds to the allyl double bond in a 5-exo-trig cyclization to form substituted γ-lactams. nih.gov Similarly, N-allyl-haloamines can be cyclized to form substituted pyrrolidines. nih.gov These precedents strongly suggest that a suitably functionalized this compound could undergo similar radical cyclizations to generate novel indole-fused ring systems.

Copper-catalyzed radical cascade cyclizations have also been developed. For instance, a [3+2] cycloaddition between N-substituted indole-3-aldehydes and aryl alkenes can proceed via a radical mechanism to afford structurally diverse pyrrolo[1,2-a]indole derivatives. nih.gov This demonstrates how the indole scaffold can participate in radical cascades, with the potential for the allyl group to act as the tether or reactive partner in such sequences.

Table 2: Examples of Radical Cyclizations on N-Allyl Systems
Substrate TypeCatalyst/InitiatorReaction TypeProductReference
N-Allyl-haloacetamidesCuSO₄·5H₂O, KBH₄ATRCSubstituted γ-Lactams nih.gov
N-Allyl-haloaminesCuCl, PMDETAATRCSubstituted Pyrrolidines nih.gov
1-(2-Oxo-2-phenylethyl)-1H-indole-3-aldehydeCu-DTBP, ArylalkeneRadical [3+2] CycloadditionPyrrolo[1,2-a]indoles nih.gov

Sigmatropic Rearrangements (e.g., Claisen-type Rearrangements) of N-Allyl Indoles

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that allow for the precise and stereospecific formation of new carbon-carbon bonds. For this compound, the most relevant of these is the aza-Claisen rearrangement, a dntb.gov.uadntb.gov.ua-sigmatropic shift.

In this transformation, the N-allyl group migrates from the nitrogen atom (position 1) to the C2 position of the indole ring. The reaction proceeds through a cyclic, six-membered transition state. arkat-usa.org Heating an N-allyl indole can induce this rearrangement thermally, leading to the formation of a 2-allyl-2H-indole intermediate, which then tautomerizes to the more stable 2-allyl-1H-indole. nih.gov

This rearrangement can also be catalyzed by Lewis acids or transition metals. dntb.gov.ua For example, palladium(II) salts have been shown to catalyze the Claisen rearrangement of 2-allyloxyindoles, demonstrating that metal catalysis can facilitate these shifts under milder conditions. dntb.gov.ua The driving force for the rearrangement of N-allyl indoles is the formation of a stable, rearomatized indole ring in the final product. This reaction provides a direct and atom-economical route to C2-allylated indoles, which are valuable synthetic intermediates.

Cascade and Multicomponent Reactions Involving this compound and Related Scaffolds

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govacs.org The this compound scaffold is an excellent candidate for such processes due to its multiple, orthogonally reactive sites: the nucleophilic C3 position (though attenuated by the nitrile), the C2 position, the N-allyl group, and the nitrile group itself.

Indoles are well-known participants in a variety of MCRs, such as the Ugi, Petasis, and Biginelli reactions, often acting as the nucleophilic component. nih.govnih.gov For instance, a three-component reaction between an indole, an aldehyde, and an active methylene (B1212753) compound can rapidly generate complex heterocyclic structures. nih.gov

In a cascade process involving an N-allyl indole, the allyl group can participate in a cycloaddition or other transformation following an initial reaction at the indole core. A cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes has been reported to construct γ-carbolinone frameworks, showcasing the potential for building fused systems. acs.org Similarly, iridium-catalyzed cascade reactions can lead to highly functionalized indole derivatives through multiple, sequential C-H activation events.

A hypothetical multicomponent reaction involving this compound could involve an initial reaction at the C2 position, followed by an intramolecular cyclization involving the allyl group, and a final transformation of the nitrile. The ability to orchestrate these sequential events in one pot makes this a powerful strategy for rapidly accessing molecular diversity from the indole core.

Intramolecular Cyclization Cascades for Fused Ring Systems

The proximate positioning of the allyl group to the indole nucleus in this compound provides a strategic advantage for constructing fused ring systems through intramolecular cyclization cascades. These reactions, often catalyzed by transition metals, can lead to the formation of structurally diverse and complex polycyclic indole derivatives.

Transition metal catalysts, particularly those based on palladium, gold, and rhodium, are known to activate the allyl group, facilitating its interaction with the indole ring. For instance, palladium-catalyzed intramolecular cyclization of N-allyl indoles can proceed through a Heck-type mechanism to furnish fused indolines. While specific studies on this compound are not extensively documented, the principles of these reactions can be applied. The electron-withdrawing nature of the C3-carbonitrile group is expected to influence the regioselectivity of the cyclization, potentially favoring attack at the C2 position of the indole.

Gold catalysts are also highly effective in promoting the cyclization of enynes and related systems. rsc.org In the context of this compound, a gold(I) catalyst could activate the allyl double bond, rendering it susceptible to nucleophilic attack by the electron-rich indole C2 or C4 positions, leading to the formation of five- or six-membered rings, respectively. The resulting carbocationic intermediate could then undergo further transformations, leading to complex polycyclic structures. Research on 3-propargylindoles has shown that gold(I) catalysis can induce a tandem 1,2-indole migration/cyclopropanation reaction, highlighting the potential for intricate rearrangements. acs.org

Rhodium catalysts have also been employed for the enantioselective cyclization of 3-allenyl-indoles, affording functionalized tetrahydrocarbazoles. researchgate.net This suggests that rhodium catalysis could be a viable strategy for the asymmetric cyclization of this compound, potentially leading to chiral fused indole systems. The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the resulting product architecture.

Table 1: Potential Intramolecular Cyclization Reactions of this compound

Catalyst SystemPotential Reaction TypePlausible Product
Palladium(II) Acetate / LigandHeck-type CyclizationFused Indoline
Gold(I) Chloride / Silver SaltEnyne-like CyclizationPolycyclic Indole
Rhodium(I) Complex / Chiral LigandAsymmetric CyclizationChiral Fused Indole

Intermolecular Multicomponent Coupling Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. organic-chemistry.org The functional groups present in this compound make it a promising substrate for various MCRs.

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that lead to the formation of peptide-like structures. wikipedia.orgwikipedia.org In a hypothetical Ugi-type reaction, this compound could potentially act as the amine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide. However, the nucleophilicity of the indole nitrogen is reduced by the allyl group and the electron-withdrawing nitrile, which might necessitate specific activation. More plausibly, the indole C3 position could act as a nucleophile in variants of these reactions. A three-component interrupted Ugi reaction has been reported for the synthesis of 1H-indole-3-carboxamidines, demonstrating the feasibility of engaging the indole core in such transformations. researchgate.net

The nitrile group itself can participate in multicomponent reactions. For example, it could undergo addition of nucleophiles generated in situ, leading to the formation of new heterocyclic rings. The development of multicomponent reactions for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives showcases the potential of using indoles as key building blocks in one-pot syntheses of complex heterocyclic systems. researchgate.net

Table 2: Potential Multicomponent Reactions Involving this compound

MCR TypePotential Role of this compoundPotential Product
Ugi ReactionAmine or Nucleophile ComponentComplex Amide
Passerini ReactionNucleophile Componentα-Acyloxy Amide Derivative
Novel MCRIndole Nucleophile / Nitrile ElectrophileDiverse Heterocycles

Dearomatization-Rearomatization Sequences in Complex Product Formation

Dearomatization of indoles is a powerful strategy for accessing three-dimensional molecular architectures from planar aromatic precursors. nih.govnih.gov The resulting non-aromatic intermediates can then undergo further transformations, followed by rearomatization to generate highly functionalized and complex indole derivatives. The N-allyl group in this compound can play a crucial role in facilitating such sequences.

Ruthenium-catalyzed intramolecular allylic dearomatization of indole derivatives has been shown to produce spiroindolenines. nih.gov In the case of this compound, such a reaction would lead to a spirocyclic indolenine with the allyl group forming a new ring at the C2 position. This dearomatized intermediate could then be subjected to various transformations, such as additions to the imine-like double bond, before rearomatization.

Palladium-catalyzed dearomatization of indoles via a Heck reaction has also been reported. researchgate.net This approach could be applied to this compound, where an intramolecular Heck-type reaction could lead to a dearomatized intermediate that subsequently rearomatizes to a fused ring system. The presence of the nitrile group would likely influence the stability and reactivity of the dearomatized intermediate.

Furthermore, organocatalytic methods for the asymmetric dearomatization of indoles have gained prominence. rsc.org These methods often rely on the generation of a chiral intermediate that can then react with a variety of nucleophiles. A subsequent rearomatization step would then furnish an enantioenriched, complex indole product. The combination of the N-allyl group as an internal electrophile precursor and the C3-nitrile group as a directing or activating group could enable novel dearomatization-rearomatization sequences for the synthesis of unique molecular scaffolds. A notable example of a related transformation is the N-arylation of indoles through a sequence involving aza-Michael addition and subsequent aromatization. nih.gov

Experimental Elucidation of Reaction Mechanisms

Experimental techniques form the bedrock of mechanistic understanding, providing tangible evidence for proposed reaction pathways.

Kinetic studies are fundamental to determining the rates of chemical reactions and the energetic barriers that must be overcome. For this compound, a primary reaction of interest is the thermal acs.orgacs.org-sigmatropic rearrangement, commonly known as the Claisen rearrangement. In this process, the allyl group migrates from the nitrogen atom (N1) to the C2 position of the indole ring.

While specific kinetic data for this compound is not extensively documented in publicly available literature, analogous systems, such as N-allyl-N-arylamines, have been studied. DFT calculations on para-substituted N-allyl-N-arylamines have shown that the activation energies for the amino-Claisen rearrangement are in the range of 44.4 kcal/mol. tandfonline.com The rate of these rearrangements is influenced by solvent polarity, with more polar solvents generally accelerating the reaction. wikipedia.org

The reaction kinetics are typically first-order, consistent with an intramolecular process. wikipedia.org The activation energy (Ea) can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation.

Table 1: Representative Activation Parameters for acs.orgacs.org-Sigmatropic Rearrangements of Allyl Aryl Ethers and Amines

ReactantSolventTemperature (°C)Activation Energy (Ea) (kcal/mol)Reference
Allyl p-tolyl etherCarbitol185-20533.3 acs.org
N-allyl-N-methylanilineDiphenyl ether220-250~39 tandfonline.com
N-AllylanilineN,N-diethylaniline200-24030.5 tandfonline.com

This table presents data for analogous systems to illustrate typical activation energies for Claisen and amino-Claisen rearrangements.

The isolation and characterization of reaction intermediates provide direct evidence for a proposed mechanism. In many pericyclic reactions, such as the Claisen rearrangement, the reaction is concerted, meaning that bond breaking and bond formation occur simultaneously without the formation of a stable intermediate. wikipedia.org

However, in other reactions of indoles, intermediates can be trapped and characterized. For instance, in the synthesis of 2-aryl indoles through transition-metal-free reactions of 2-fluorotoluenes and nitriles, intermediates have been successfully isolated. acs.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the structure of these transient species. While specific intermediates for reactions of this compound are not detailed in the literature, general 1H and 13C NMR spectral data for substituted indoles are well-documented and serve as a reference for identifying potential intermediates. mdpi.comyoutube.comrsc.orgmdpi.com

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., 12C with 13C, or 1H with 2H), the fate of that atom can be followed using techniques like mass spectrometry and NMR spectroscopy. tandfonline.comresearchgate.net

For the acs.orgacs.org-sigmatropic rearrangement of this compound, a crossover experiment using two differently substituted allyl indoles can be performed. The absence of crossover products, where the allyl group of one molecule ends up on the other, would provide strong evidence for an intramolecular mechanism. wikipedia.org

Furthermore, specific labeling of the allyl chain can confirm the acs.orgacs.org nature of the rearrangement. For example, if the terminal carbon of the allyl group is labeled with 13C, its final position in the product will be at the point of attachment to the indole ring, consistent with the concerted mechanism of the Claisen rearrangement. rsc.org

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful lens through which to view and understand chemical reactivity at a molecular level.

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. nih.govnih.govchemrxiv.org

For this compound, DFT calculations can be employed to model the acs.orgacs.org-sigmatropic rearrangement. These calculations can predict the geometry of the chair-like transition state and the activation energy for the reaction. Such studies on related systems have provided significant insights into the factors controlling reactivity and selectivity. researchgate.net

DFT is also crucial for understanding the regioselectivity of reactions on the indole ring. For instance, in the oxidative arylation of N-alkylindoles, both experimental and computational data suggest that the mechanism proceeds via a concerted metalation-deprotonation, and DFT can predict the preferred site of reaction (C2 vs. C3). acs.orguri.edu The presence of the electron-withdrawing nitrile group at the C3 position of this compound is expected to influence the electronic properties of the indole ring and thus its reactivity, a factor that can be quantitatively assessed through DFT.

Table 2: Calculated Relative Free Energies of Activation for Indolyne Cycloadditions

Indolyne IsomerReactantΔG‡ (kcal/mol)Predicted RegioselectivityReference
6,7-indolyne2-tert-butylfuran~18Favors more crowded product nih.gov
4,5-indolyne2-tert-butylfuran~21Low nih.gov
5,6-indolyne2-tert-butylfuran~21Low nih.gov

This table shows representative DFT data for a different type of indole reaction, illustrating the power of this method in predicting activation energies and selectivity.

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept, where the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species is considered. youtube.comepa.govresearchgate.netnih.gov

For this compound, the HOMO is likely to be located on the indole ring, making it susceptible to electrophilic attack. The LUMO, on the other hand, will be important in reactions with nucleophiles. The energy and spatial distribution of these orbitals can be calculated using computational methods. acs.orgresearchgate.net The HOMO-LUMO gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Electronic descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can provide more detailed information about local reactivity, predicting which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, analysis of the molecular electrostatic potential (MEP) can visualize the electron-rich and electron-poor regions of the molecule, offering a guide to its reactive sites. acs.org The electron-withdrawing nature of the cyano group at C3 is expected to significantly influence the electron distribution and orbital energies of the indole system compared to unsubstituted N-allylindole.

Conformational Analysis and Steric Effects using Computational Methods

The conformational flexibility of the N-allyl group and the steric hindrance it imposes are critical factors in the reactivity of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing these aspects.

Conformational Preferences of the N-Allyl Group:

The N-allyl group can adopt various conformations relative to the indole ring. These conformations are primarily defined by the torsion angles around the N-C(allyl) bond. Computational studies on N-alkylated indoles suggest that the nitrogen atom of the indole moiety is linearly conjugated to the carbonyl function of a lactam, influencing the preferred site of alkylation mdpi.com. In the case of this compound, the N-allyl group's orientation will be influenced by a balance of electronic effects, such as hyperconjugation between the allyl group's π-system and the indole ring, and steric interactions with the peri-hydrogen at the C7 position.

Steric Effects on Reactivity:

Steric hindrance is a significant factor that can dictate the regioselectivity and rate of chemical reactions wikipedia.orgyoutube.com. In this compound, both the N-allyl group and the C3-cyano group contribute to the steric environment of the molecule.

Research on the synthesis of 1,2-disubstituted-3-cyano indoles has shown that bulky substituents on the nitrogen atom can significantly impact reaction yields. For instance, in a modified Madelung synthesis, bulky substituents on the nitrogen atom of 3-cyano indoles were found to decrease the product's yield nih.gov. This suggests that the N-allyl group in this compound could sterically hinder the approach of reagents to the indole core, particularly at the C2 and N1 positions.

The following table, derived from data on the synthesis of 1,2-disubstituted-3-cyano indoles, illustrates the impact of sterically demanding substituents on the nitrogen atom on reaction yields nih.gov. While not directly involving an allyl group, it provides a clear indication of the expected steric influence.

Table 1: Effect of N-Substituent Bulk on the Yield of 3-Cyanoindoles This table is based on data from a study on the synthesis of 1,2-disubstituted-3-cyano indoles and is intended to illustrate the principle of steric hindrance by N-substituents.

N-SubstituentRelative Steric BulkObserved Yield (%)
PhenylModerateHigh
2-MethylphenylHighLower
2,6-DimethylphenylVery HighSignificantly Lower

Conversely, the cyano group at the C3 position is relatively small and primarily exerts an electronic withdrawing effect. However, its presence directs the nucleophilic character of the indole ring. In reactions involving electrophiles, the C3 position is deactivated, making other positions, such as the N1 or potentially the C2 position, more susceptible to attack, steric factors permitting.

Catalyst Design Principles Guided by Mechanistic Insights

The design of catalysts for reactions involving this compound would be guided by the need to control regioselectivity, and in the case of chiral products, enantioselectivity. Mechanistic insights from related indole functionalization reactions provide key principles for catalyst design.

Controlling N- vs. C-Functionalization:

A significant challenge in the functionalization of N-substituted indoles is controlling the selectivity between reaction at the nitrogen and reaction at the carbon framework. For N-allyl indoles, palladium-catalyzed allylation has been a subject of study. The choice of catalyst and reaction conditions can influence whether allylation occurs at the C3 position or the N1 position nih.gov. The formation of a tight indolyl-metal ion pair has been shown to favor C3-allylation nih.gov. For this compound, where the N1 position is already substituted, catalytic reactions would likely target other positions on the indole ring or the allyl group itself.

Directing Group Strategies:

In the absence of strong inherent reactivity at a desired position, a directing group strategy can be employed. While the cyano group itself is not a traditional directing group for C-H activation, the indole nitrogen can play this role. Rhodium-catalyzed C2-functionalization of indoles has been reported, where the catalyst coordinates to the indole nitrogen, facilitating C-H activation at the C2 position nih.govrsc.orgresearchgate.net. A catalyst for the functionalization of this compound could be designed to interact with the indole nitrogen, directing reactivity to the C2 position. The steric bulk of the N-allyl group would need to be considered in the design of the catalyst's ligand sphere to allow for effective coordination.

Catalyst-Controlled 1,3-Allyl Migration:

An interesting possibility for the reactivity of this compound is a catalyst-induced 1,3-allyl migration. Gold-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines has been shown to proceed via a concomitant 1,3-migration of the allyl group from the nitrogen to the C3 position rsc.org. A suitably designed catalyst could potentially facilitate the migration of the allyl group in this compound to another position, leading to a rearranged product.

The following table outlines catalyst design principles based on desired transformations for this compound, extrapolated from related systems.

Table 2: Catalyst Design Principles for this compound Reactivity

Desired TransformationCatalyst System PrincipleKey Mechanistic FeatureReference Principle
C2-FunctionalizationRh(III) or Ir(III) complex with a coordinating ligandN-coordination followed by C-H activation nih.govrsc.orgresearchgate.net
Functionalization of the Allyl GroupPalladium complex with a phosphine (B1218219) ligandπ-Allyl complex formation nih.gov
1,3-Allyl MigrationGold(I) or other π-acidic metal catalystCoordination to the allyl π-system to facilitate migration rsc.org

Advanced Synthetic Applications and Chemical Diversification of 1 Allyl 1h Indole 3 Carbonitrile Scaffolds

Precursor in the Synthesis of Complex Indole-Based Heterocycles

The strategic placement of the allyl and carbonitrile functionalities on the indole (B1671886) ring system of 1-allyl-1H-indole-3-carbonitrile makes it an ideal starting material for the synthesis of more intricate molecular architectures.

Construction of Fused Polycyclic Systems

The indole nucleus of this compound can serve as a foundation for the construction of fused polycyclic systems. These reactions often involve the participation of the indole nitrogen and the C2 or C4 positions in cyclization cascades. While direct examples starting specifically from this compound are not prevalent in the reviewed literature, the synthesis of N-fused tetracyclic indole derivatives has been achieved through methods like Ru(II)-catalyzed C-H activation and intramolecular hydroarylation of related indole structures. nih.gov This approach demonstrates the potential for developing similar strategies with the 1-allyl derivative. For instance, the synthesis of tetrahydro-1H-pyridazino[3,4-b]indoles has been accomplished through the reaction of unsubstituted indoles with cyclic 1,2-diaza-1,3-dienes, showcasing a formal [4+2] cycloaddition. acs.org The presence of the allyl group could potentially influence the reactivity and outcome of such cyclizations.

Synthesis of Spirocyclic Indolenine Derivatives

Spirocyclic indolenines are a significant class of compounds found in numerous natural products. rsc.org The synthesis of these complex structures can be achieved through various strategies, including the dearomatization of indole derivatives. nih.govresearchgate.net While specific examples employing this compound were not explicitly detailed, the general principles of spirocyclization of indoles are well-established. rsc.org One common approach involves the reaction of an indole derivative with a suitable coupling partner that can induce an intramolecular cyclization at the C3 position, leading to the formation of a spiro center. For example, the synthesis of spiro-oxindoles with fused chromenes has been achieved through a three-component reaction of isatin, malononitrile, and naphthol. ias.ac.in Furthermore, asymmetric synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives has been developed via a [3+3] annulation of indoline-2-thiones and isatylidene malononitriles, highlighting the potential for creating complex, stereochemically rich spirocyclic systems. mdpi.com

Formation of Related Heterocyclic Ring Systems (e.g., chromenes, pyrimidines)

The reactivity of the indole scaffold can be harnessed to construct other heterocyclic rings. For instance, indole-tethered chromene derivatives have been synthesized through one-pot multicomponent reactions. nih.gov One such method involves the reaction of N-alkyl-1H-indole-3-carbaldehydes with 5,5-dimethylcyclohexane-1,3-dione (B117516) and malononitrile. nih.gov This suggests that a similar strategy could potentially be adapted for this compound, possibly after modification of the nitrile group to an aldehyde. The synthesis of various chromene derivatives has been reported through multi-component reactions involving aldehydes, malononitrile, and a phenol (B47542) derivative, often under catalytic conditions. lew.rojcsp.org.pk

The synthesis of pyrimidine (B1678525) rings fused or attached to other heterocyclic systems is also a well-explored area. For example, pyrimidine-5-carbonitriles have been synthesized through the classical Biginelli reaction, which is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net

Role in Cross-Coupling Methodologies for Scaffold Diversification

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the diversification of complex molecules. The this compound scaffold offers several handles for such transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgorganic-chemistry.org While direct Suzuki-Miyaura coupling on the allyl group of this compound is less common, the indole ring itself can be functionalized with a halide to serve as a substrate. For instance, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles like indoles has been reported. nih.gov The reaction of a halogenated indole derivative with a boronic acid allows for the introduction of various aryl or vinyl groups onto the indole core. nih.govbeilstein-journals.orgrsc.org This methodology provides a powerful means to diversify the this compound scaffold, assuming prior halogenation of the indole ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Indole Scaffolds

Indole SubstrateBoronic AcidCatalyst/LigandBaseSolventProductYield (%)Reference
3-ChloroindazolePhenylboronic acidSPhos/Pd(OAc)2K3PO4Dioxane/H2O3-PhenylindazoleHigh nih.gov
6-ChloroindoleVarious arylboronic acidsP1 precatalystK3PO4Dioxane/H2O6-ArylindolesGood to Excellent nih.gov
1-AryltriazenesArylboronic acidsPolymer-supported Pd-NHCBF3·OEt2---BiarylsGood to Excellent beilstein-journals.org

This table presents examples of Suzuki-Miyaura reactions on related indole and indazole systems to illustrate the potential for diversifying the this compound scaffold after appropriate functionalization.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction would require prior halogenation of the this compound scaffold. The introduction of an alkyne moiety can serve as a key step in the synthesis of more complex structures. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org The synthesis of polysubstituted indole-2-carbonitriles has been achieved through Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitriles with various terminal alkynes. mdpi.com This demonstrates the feasibility of applying this methodology to diversify the this compound core at a halogenated position.

Table 2: Examples of Sonogashira Coupling Reactions on Indole Scaffolds

Indole SubstrateAlkyneCatalyst/CocatalystBaseSolventProductYield (%)Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(II)/CuI------1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile69-90 mdpi.com
Aryl bromidesVarious terminal alkynes[DTBNpP]Pd(crotyl)ClTMPDMSOAryl alkynesup to 97 acs.org
Aryl or vinyl halidesTerminal alkynesPd catalyst/Cu(I) cocatalystAmine---Substituted alkynes--- organic-chemistry.org

This table presents examples of Sonogashira reactions on related indole systems to illustrate the potential for diversifying the this compound scaffold after appropriate functionalization.

Strategic Building Block for Advanced Chemical Structures with Tunable Architectures

The this compound molecule is a valuable building block for the synthesis of more complex and functionally diverse chemical structures. Its utility stems from the presence of three distinct reactive sites: the allyl group, the nitrile group, and the indole core itself. Each of these can be selectively targeted to build advanced molecular architectures.

The indole nucleus is a privileged scaffold in medicinal chemistry and can serve as the foundation for a variety of cycloaddition and annulation reactions to construct fused heterocyclic systems. acs.orgresearchgate.net For example, cobalt-catalyzed [4+2] annulation of indole derivatives with alkenes has been used to create γ-carbolinone motifs. acs.org

The allyl group at the N1 position is particularly useful for introducing further complexity. It can participate in a range of transformations, including palladium-catalyzed cascade reactions involving π-allyl palladium intermediates. researchgate.net These intermediates can undergo intramolecular cyclizations to form new rings, a strategy that has been effectively used in the synthesis of alkaloids. nih.gov Furthermore, the allyl group can be subjected to oxidative cleavage or other modifications to introduce different functional groups.

The nitrile group at the C3 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for the formation of other heterocyclic rings, such as tetrazoles. The conversion of the nitrile to other functionalities greatly expands the molecular diversity that can be achieved from this starting material. For instance, the synthesis of indole-3-carbonitrile itself can be achieved from indole-3-carboxaldehyde (B46971), highlighting the interchangeability of these functional groups. orgsyn.org

The combination of these reactive sites allows for the design of cascade reactions, where multiple bonds and rings are formed in a single synthetic operation. For example, a reaction sequence could involve a transformation of the allyl group, followed by a cyclization involving the indole ring and the nitrile substituent. Such strategies are highly sought after in modern organic synthesis for their efficiency and atom economy. The ability to selectively manipulate each part of the this compound scaffold makes it a highly tunable and strategic building block for the synthesis of novel and complex molecules.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Allyl-1H-indole-3-carbonitrile, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves allylation of indole derivatives. For example, copper(II) chloride and cesium carbonate in dimethylacetamide (DMA) under reflux can yield the compound via nucleophilic substitution . Reaction optimization requires precise control of temperature, solvent polarity, and catalyst loading. Variations in yields (50–85%) are attributed to competing side reactions (e.g., over-alkylation) and purification challenges .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : IR confirms the nitrile group (C≡N stretch at ~2,200 cm⁻¹) and allyl substituents (C=C stretch at ~1,650 cm⁻¹) . NMR (¹H and ¹³C) resolves allyl proton environments (δ 4.5–5.5 ppm for CH₂ and CH groups) and indole aromatic protons .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) reveals bond angles (e.g., C1–N1–C4 = 109.7°) and torsional parameters critical for understanding molecular packing .

Q. What biological activities have been reported for this compound, and what are the hypothesized mechanisms of action?

  • Methodological Answer : Preliminary studies suggest anticancer and antimicrobial potential. Molecular docking predicts interactions with kinase enzymes (e.g., EGFR) via hydrogen bonding and π-π stacking at the indole core . In vitro assays often use MTT protocols to measure IC₅₀ values, but discrepancies arise due to variations in cell lines and assay conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the allylation of indole derivatives to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., allylpalladium(II) chloride dimer) improve regioselectivity but require inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance nucleophilicity, while additives like Xantphos suppress side reactions .
  • Workflow : Design-of-experiment (DoE) approaches systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address these?

  • Methodological Answer : Challenges include disorder in the allyl group and weak diffraction for light atoms (e.g., nitrogen). SHELXL refines anisotropic displacement parameters and resolves hydrogen bonding networks (e.g., N–H···O interactions) via iterative least-squares minimization . For twinned crystals, SHELXD’s dual-space algorithm improves phase determination .

Q. How do computational methods like molecular docking elucidate the interaction between this compound and biological targets?

  • Methodological Answer : AutoDock Vina or Schrödinger Suite simulates binding modes. Key steps:

Protein Preparation : Remove water molecules and add hydrogens to the target (e.g., PDB: 4LC) .

Grid Generation : Focus on active sites (e.g., ATP-binding pocket of kinases).

Docking Analysis : Score poses using binding affinity (ΔG) and validate with MD simulations .

Q. What analytical strategies resolve discrepancies in spectroscopic data (e.g., IR vs. NMR) for confirming substituent positions?

  • Methodological Answer :

  • IR-NMR Cross-Validation : IR’s nitrile peak (2,204 cm⁻¹) must align with NMR’s carbon signal (δ 115–120 ppm for C≡N) .
  • 2D NMR (HSQC/HMBC) : Correlates allyl protons with adjacent carbons to confirm substitution at the indole 3-position .
  • Mass Spectrometry (LCMS-APCI) : Validates molecular weight (e.g., [M+H]⁺ = 199.1) and fragmentation patterns .

Q. How do structural modifications at the indole 3-position impact the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : Electron-withdrawing groups (e.g., –CN) deactivate the indole ring, reducing electrophilic substitution but enhancing nucleophilic attack at the allyl group .
  • Bioactivity :
ModificationActivity TrendMechanism Hypothesis
–CN → –COOHReduced cytotoxicityIncreased solubility alters membrane permeability
Allyl → PropargylEnhanced kinase inhibitionAlkyne’s linear geometry improves target fit

Notes

  • Contradictions : Variability in biological assay outcomes (e.g., IC₅₀ values) may stem from differences in cell viability protocols or solvent effects .
  • Safety : Handle with PPE; acute toxicity (Oral LD₅₀: 300–500 mg/kg) necessitates fume hood use .

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